4-Bromomethyl-1,2-dinitrobenzene

Description

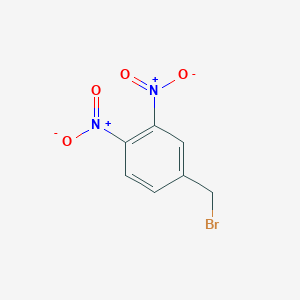

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAUAXFEMDPBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene: Chemical Properties and Structure

Disclaimer: The chemical name "4-Bromomethyl-1,2-dinitrobenzene" as specified in the topic query does not correspond to a readily available or commonly referenced chemical compound. This guide pertains to the closely related and likely intended compound, 4-Bromo-1,2-dinitrobenzene (CAS No. 610-38-8).

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Bromo-1,2-dinitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

4-Bromo-1,2-dinitrobenzene is a yellow crystalline solid.[1] It is an organobromine compound characterized by a benzene ring substituted with a bromine atom and two nitro groups at the 1 and 2 positions relative to the bromine. This substitution pattern renders the aromatic ring electron-deficient and susceptible to nucleophilic attack.

Physicochemical Properties

The key physicochemical properties of 4-Bromo-1,2-dinitrobenzene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrN₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 247.00 g/mol | --INVALID-LINK-- |

| Melting Point | 59-59.5 °C | Echemi |

| Appearance | Yellow crystalline solid | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water, more soluble in organic solvents. | --INVALID-LINK-- |

| Density | 1.9 ± 0.1 g/cm³ | Echemi |

| XLogP3 | 2.2 | --INVALID-LINK-- |

Structural Information

| Identifier | Value | Reference |

| IUPAC Name | 4-bromo-1,2-dinitrobenzene | --INVALID-LINK-- |

| CAS Number | 610-38-8 | --INVALID-LINK-- |

| InChI | InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | --INVALID-LINK-- |

| InChIKey | XNXZZFQZGVFMAN-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | --INVALID-LINK-- |

| Synonyms | 3,4-Dinitrobromobenzene, 1,2-Dinitro-4-bromobenzene | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 4-Bromo-1,2-dinitrobenzene

The synthesis of 4-Bromo-1,2-dinitrobenzene can be achieved via the nitration of bromobenzene. This electrophilic aromatic substitution reaction yields a mixture of ortho, meta, and para isomers. The desired 1-bromo-2,4-dinitrophenylethylene can be further processed to yield 4-Bromo-1,2-dinitrobenzene. A general protocol for the nitration of bromobenzene is described below, which can be adapted and followed by separation of the isomers.

Materials:

-

Bromobenzene

-

Concentrated Nitric Acid (15.8 M)

-

Concentrated Sulfuric Acid (17.8 M)

-

95% Ethanol

-

Ice

-

50-mL Erlenmeyer flask

-

Beakers

-

Hot plate

-

Suction filtration apparatus

Procedure:

-

In a fume hood, prepare a warm water bath (50-60°C).

-

Carefully add 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid to a 50-mL Erlenmeyer flask. Swirl to mix and cool the mixture to room temperature in an ice-water bath.

-

Slowly add 3.0 mL of bromobenzene in 0.5 mL portions over a 5-minute period, ensuring the temperature does not rise excessively to minimize dinitration.

-

After the addition is complete, warm the flask in the water bath for approximately 15 minutes.

-

Cool the reaction mixture on ice until a significant amount of solid product has formed.

-

Carefully pour the acidic mixture into a beaker containing 50 mL of cold water to precipitate the product.

-

Collect the solid product by suction filtration and wash thoroughly with cold water.

Purification by Recrystallization

The crude product, a mixture of isomers, can be purified by recrystallization from 95% ethanol to isolate the different isomers based on their differential solubilities.

Procedure:

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely at the solvent's boiling point.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, washing with a small amount of ice-cold ethanol.

-

Dry the crystals thoroughly.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of 4-Bromo-1,2-dinitrobenzene is expected to show three signals in the aromatic region. Due to the asymmetry of the molecule, all three aromatic protons are in different chemical environments and will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent due to the lack of symmetry in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-1,2-dinitrobenzene will exhibit characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

Asymmetric N-O stretching (NO₂): ~1550-1500 cm⁻¹

-

Symmetric N-O stretching (NO₂): ~1350-1300 cm⁻¹

-

C-Br stretching: ~750-550 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve the loss of NO₂ and NO groups.

Reactivity and Applications

The presence of two electron-withdrawing nitro groups strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group in these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is subsequently eliminated to restore the aromaticity of the ring.

Caption: SNAr Mechanism for 4-Bromo-1,2-dinitrobenzene.

Biological Activity and Applications

4-Bromo-1,2-dinitrobenzene is used as an intermediate in the synthesis of dyes and pharmaceuticals. It has also been identified as a substrate for glutathione S-transferase (GST) assays, which are used to measure the activity of this important detoxification enzyme.

Experimental Workflow: Glutathione S-Transferase (GST) Assay

A common application for compounds like 4-Bromo-1,2-dinitrobenzene is in biochemical assays. The following diagram illustrates a typical workflow for a GST assay using a dinitrobenzene substrate.

Caption: Workflow for a Glutathione S-Transferase (GST) Assay.

References

spectroscopic data for 4-Bromomethyl-1,2-dinitrobenzene (NMR, IR, MS)

A Technical Guide to the Spectroscopic Profile of 4-Bromomethyl-1,2-dinitrobenzene

This document provides a detailed overview of the expected spectroscopic data for 4-Bromomethyl-1,2-dinitrobenzene, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds. The methodologies for acquiring such data are also detailed.

Molecular Structure

Chemical Name: 4-Bromomethyl-1,2-dinitrobenzene

Molecular Formula: C₇H₅BrN₂O₄

Molecular Weight: 261.03 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromomethyl-1,2-dinitrobenzene. These predictions are derived from spectral data of analogous compounds, including isomers and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.6 - 4.8 | Singlet (s) | 2H | -CH₂Br |

| ~ 7.6 - 7.8 | Doublet (d) | 1H | Ar-H |

| ~ 8.1 - 8.3 | Doublet of doublets (dd) | 1H | Ar-H |

| ~ 8.4 - 8.6 | Doublet (d) | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 - 35 | -CH₂Br |

| ~ 120 - 140 (multiple peaks) | Aromatic carbons |

| ~ 145 - 155 (multiple peaks) | Aromatic carbons attached to nitro groups |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1550 - 1510 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1330 | Strong | Symmetric NO₂ stretch |

| ~ 1220 | Medium-Strong | C-N stretch |

| ~ 690 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 260/262 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 181 | Medium | [M - Br]⁺ |

| 165 | Medium | [M - NO₂ - NO]⁺ |

| 135 | Medium | [C₇H₅O₂]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

The following sections describe the standard methodologies for the synthesis of 4-Bromomethyl-1,2-dinitrobenzene and the acquisition of its spectroscopic data.

Synthesis of 4-Bromomethyl-1,2-dinitrobenzene

A plausible synthetic route involves the radical bromination of 4-methyl-1,2-dinitrobenzene.

Materials:

-

4-methyl-1,2-dinitrobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-dinitrobenzene in CCl₄.

-

Add N-Bromosuccinimide and a catalytic amount of the radical initiator (BPO or AIBN).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

-

Characterize the purified product using NMR, IR, and MS.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC-MS).

Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of 4-Bromomethyl-1,2-dinitrobenzene to its comprehensive spectroscopic characterization.

Caption: Synthesis and analysis workflow.

This technical guide provides a foundational understanding of the spectroscopic properties of 4-Bromomethyl-1,2-dinitrobenzene. The presented data and protocols are intended to aid researchers in the synthesis, identification, and application of this compound.

solubility and stability of 4-Bromomethyl-1,2-dinitrobenzene in organic solvents

An In-depth Technical Guide on the Solubility and Stability of 4-Bromomethyl-1,2-dinitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data specifically detailing the solubility and stability of 4-Bromomethyl-1,2-dinitrobenzene in a comprehensive range of organic solvents is limited. This guide, therefore, synthesizes information from studies on structurally similar compounds and outlines established methodologies for determining these critical parameters. The presented data tables are illustrative and based on typical behaviors of related nitroaromatic and brominated organic molecules.

Introduction

4-Bromomethyl-1,2-dinitrobenzene is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its solubility and stability in various organic solvents is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and purification processes. This document provides a technical overview of the anticipated solubility and stability characteristics of 4-Bromomethyl-1,2-dinitrobenzene, alongside detailed experimental protocols for their determination.

Physicochemical Properties

Before delving into solubility and stability, a summary of the key physicochemical properties of 4-Bromomethyl-1,2-dinitrobenzene is essential.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrN₂O₄ | [1] |

| Molecular Weight | 247.00 g/mol | [1] |

| Appearance | Expected to be a solid, likely pale yellow crystalline, similar to related dinitrobenzene compounds. | Inferred from[2] |

| Melting Point | Not readily available. | |

| pKa | Not readily available. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. Preformulation solubility studies are crucial for identifying suitable solvent systems for synthesis, purification, and formulation.[3] The solubility of 4-Bromomethyl-1,2-dinitrobenzene is expected to vary significantly across different organic solvents due to factors like polarity, hydrogen bonding capacity, and the specific functional groups in the solvent molecule.

Anticipated Solubility in Common Organic Solvents

Based on the behavior of similar aromatic compounds, a qualitative and estimated quantitative solubility profile is presented below. It is anticipated that the solubility will increase with temperature.[4]

Table 1: Estimated Solubility of 4-Bromomethyl-1,2-dinitrobenzene in Selected Organic Solvents at 25°C

| Solvent | Polarity Index | Anticipated Solubility Category | Estimated Solubility Range (mg/mL) |

| Acetone | 5.1 | Soluble | 50 - 100 |

| Acetonitrile | 5.8 | Soluble | 30 - 70 |

| Dichloromethane (DCM) | 3.1 | Freely Soluble | > 100 |

| Dimethylformamide (DMF) | 6.4 | Freely Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | > 100 |

| Ethanol | 4.3 | Sparingly Soluble | 5 - 15 |

| Ethyl Acetate | 4.4 | Soluble | 40 - 80 |

| Hexane | 0.1 | Insoluble | < 0.1 |

| Isopropanol | 3.9 | Slightly Soluble | 1 - 10 |

| Methanol | 5.1 | Sparingly Soluble | 8 - 20 |

| Tetrahydrofuran (THF) | 4.0 | Freely Soluble | > 100 |

| Toluene | 2.4 | Slightly Soluble | 2 - 12 |

Note: These values are estimations based on the properties of structurally related compounds and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

A standard isothermal saturation method can be employed to determine the equilibrium solubility of 4-Bromomethyl-1,2-dinitrobenzene in various organic solvents.[4]

Methodology:

-

Preparation: Add an excess amount of 4-Bromomethyl-1,2-dinitrobenzene to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[5]

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.

-

Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of 4-Bromomethyl-1,2-dinitrobenzene using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

References

- 1. 4-Bromo-1,2-dinitrobenzene | C6H3BrN2O4 | CID 61152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one (CAS No. 91713-91-6)

Disclaimer: The requested CAS number 74341-94-7 did not yield specific information in available databases. This guide focuses on the closely related and well-documented compound, 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one (CAS No. 91713-91-6) , which is a known metabolite of the non-steroidal anti-inflammatory drug (NSAID) Bromfenac.[1][2] The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.

| Property | Value | Source |

| CAS Number | 91713-91-6 | ChemIDplus; EPA DSSTox; European Chemicals Agency (ECHA); FDA Global Substance Registration System (GSRS)[3] |

| Molecular Formula | C₁₅H₁₀BrNO₂ | PubChem[3][4] |

| Molecular Weight | 316.15 g/mol | PubChem[3][4] |

| IUPAC Name | 7-(4-bromobenzoyl)-1,3-dihydroindol-2-one | PubChem[3] |

| Synonyms | 7-(4-Bromobenzoyl)indolin-2-one, Bromfenac Lactam | Pharmaffiliates[5] |

| Appearance | Not explicitly stated, likely a solid. | |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[5] |

| SMILES | C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC1=O | PubChem[3] |

| InChIKey | JDSPXIPYMUGSIJ-UHFFFAOYSA-N | precisionFDA[4] |

Hazard Identification and Safety

Limited specific hazard data is available for 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. The following information is based on general safety data sheets for related chemical structures and should be handled with caution.

| Hazard Class | Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Based on available data, the classification criteria are not met.[6] | Handle in accordance with good industrial hygiene and safety practice.[6] |

| Skin Corrosion/Irritation | Non-irritating to the skin. Based on available data, the classification criteria are not met.[6] | Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| Serious Eye Damage/Irritation | Non-irritating to the eyes. Based on available data, the classification criteria are not met.[6] | Wear suitable gloves and eye/face protection.[6] |

| Respiratory or Skin Sensitization | Not a skin sensitizer. Based on available data, the classification criteria are not met.[6] | Avoid contact with skin, eyes or clothing.[6] |

| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met.[6] | Obtain special instructions before use.[7] |

| Carcinogenicity | Based on available data, the classification criteria are not met. | Do not handle until all safety precautions have been read and understood. |

| Reproductive Toxicity | Based on available data, the classification criteria are not met.[6] |

First Aid Measures:

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

-

Ingestion: Clean mouth with water and drink afterwards plenty of water.[7]

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety practice.[6]

-

Keep containers tightly closed in a dry, cool and well-ventilated place.[6]

-

Store locked up.[6]

Relationship to Bromfenac

7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one is a cyclic metabolite of Bromfenac.[1] It is formed through the cyclization of Bromfenac. This relationship is important in understanding the pharmacokinetic and metabolic profile of Bromfenac.

Caption: Metabolic conversion of Bromfenac to its lactam metabolite.

Experimental Protocols

Synthesis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one [8]

This method involves a two-step process starting from 7-(4-bromobenzoyl)indole.

Step 1: Halogenation

-

Reactants: 7-(4-bromobenzoyl)indole, a halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide), and an acid (sulfuric acid or hydrochloric acid).[8]

-

Solvent: Tetrahydrofuran.[8]

-

Product: 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.[8]

Step 2: Reduction

-

Reactants: 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, zinc powder, and acetic acid.[8]

-

Solvent: Tetrahydrofuran.[8]

-

Final Product: 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.[8]

The patent claims this method has the advantages of readily available raw materials, mild reaction conditions, simple operation, high yield, and high purity, making it suitable for industrial production.[8]

References

- 1. 7-(4-Bromobenzoyl)-1,3- Dihydro-2H-indol-2-one CAS 91713-91-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one_TargetMol [targetmol.com]

- 3. 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one | C15H10BrNO2 | CID 10470993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tapazol.co.il [tapazol.co.il]

- 7. fishersci.fr [fishersci.fr]

- 8. CN114014792A - Preparation method of 7- (4-bromobenzoyl) -1, 3-dihydro-2H-indol-2-one - Google Patents [patents.google.com]

An In-depth Technical Guide on the Electrophilicity of 4-Bromomethyl-1,2-dinitrobenzene for Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethyl-1,2-dinitrobenzene is a highly reactive electrophile poised for nucleophilic substitution. The presence of two electron-withdrawing nitro groups on the benzene ring significantly enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for a variety of nucleophiles. This guide provides a comprehensive overview of the theoretical framework governing its reactivity, expected reaction kinetics, and generalized experimental protocols for conducting nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages established principles of physical organic chemistry and data from analogous benzylic systems to predict its behavior.

Introduction: Electrophilicity and Reactivity

The high electrophilicity of 4-bromomethyl-1,2-dinitrobenzene is primarily attributed to the electronic effects of the dinitro-substituted phenyl ring. The two nitro groups are potent electron-withdrawing groups, acting through both resonance and inductive effects. This electron withdrawal creates a significant partial positive charge on the benzylic carbon atom, making it highly susceptible to attack by nucleophiles.

The bromine atom serves as an excellent leaving group, readily departing as a bromide ion upon nucleophilic attack. The stability of the resulting transition state and, in some cases, a carbocation intermediate, is enhanced by the benzylic nature of the substrate. The adjacent aromatic ring can stabilize a positive charge through resonance.

Nucleophilic substitution reactions involving 4-bromomethyl-1,2-dinitrobenzene can proceed through either an SN1 or SN2 mechanism. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

-

SN2 Mechanism: A strong, unhindered nucleophile will favor a direct, concerted attack on the benzylic carbon, leading to inversion of stereochemistry if the carbon were chiral.

-

SN1 Mechanism: In a polar, protic solvent and with a weaker nucleophile, the reaction may proceed through a carbocation intermediate. The dinitro substitution pattern, however, can influence the stability of this carbocation.

Predicted Reaction Kinetics

For the purpose of illustrating the expected high reactivity, the following table presents hypothetical kinetic data for the reaction of 4-bromomethyl-1,2-dinitrobenzene with a model nucleophile, such as piperidine, in a common organic solvent like acetonitrile at 25°C. These values are based on trends observed for other activated benzylic systems.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Predicted Second-Order Rate Constant (k2, M-1s-1) | Predicted Mechanism |

| Benzyl bromide | Piperidine | Acetonitrile | 25 | ~ 1 x 10-3 | SN2 |

| 4-Nitrobenzyl bromide | Piperidine | Acetonitrile | 25 | ~ 1 x 10-1 | SN2 |

| 4-Bromomethyl-1,2-dinitrobenzene | Piperidine | Acetonitrile | 25 | > 1 | Likely SN2 |

Generalized Experimental Protocols

The following protocols provide a general framework for conducting nucleophilic substitution reactions with 4-bromomethyl-1,2-dinitrobenzene. Specific parameters should be optimized for each unique nucleophile and desired product.

General Procedure for Nucleophilic Substitution

-

Reactant Preparation: Dissolve 4-bromomethyl-1,2-dinitrobenzene (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or acetone) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Nucleophile Addition: Add the nucleophile (1.1 to 1.5 equivalents) to the reaction mixture. If the nucleophile is a solid, it may be dissolved in a minimal amount of the reaction solvent before addition. For weakly basic nucleophiles, a non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the HBr byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Kinetic Measurement Protocol (Exemplar)

Kinetic studies can be performed using a UV-Vis spectrophotometer by monitoring the formation of the product over time, assuming the product has a distinct chromophore from the reactants.

-

Solution Preparation: Prepare stock solutions of 4-bromomethyl-1,2-dinitrobenzene and the nucleophile in the desired solvent (e.g., acetonitrile) at known concentrations.

-

Temperature Control: Equilibrate the solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

-

Reaction Initiation: In a cuvette, rapidly mix the reactant solutions to initiate the reaction. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

-

Data Acquisition: Immediately begin recording the absorbance at the wavelength of maximum absorbance of the product as a function of time.

-

Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) can be determined by dividing kobs by the concentration of the nucleophile.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential reaction mechanisms and a general experimental workflow.

Caption: SN2 reaction pathway for 4-bromomethyl-1,2-dinitrobenzene.

Caption: SN1 reaction pathway for 4-bromomethyl-1,2-dinitrobenzene.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

4-Bromomethyl-1,2-dinitrobenzene is a highly activated substrate for nucleophilic substitution reactions. The strong electron-withdrawing effects of the two nitro groups render the benzylic carbon exceptionally electrophilic. While specific kinetic data for this compound is sparse, established chemical principles allow for the confident prediction of its high reactivity. The provided theoretical framework, along with the generalized experimental protocols, offers a solid foundation for researchers and drug development professionals to utilize this versatile reagent in the synthesis of novel molecules. Further experimental studies are warranted to quantify the precise reactivity of this compound with a range of nucleophiles and to fully elucidate the subtle mechanistic details of its reactions.

The Genesis of Protein Sequencing: An In-depth Technical Guide to Dinitrobenzene Derivatizing Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to determine the primary structure of proteins revolutionized the fields of biology and medicine, paving the way for a deeper understanding of cellular function and the development of targeted therapeutics. At the heart of this revolution lie chemical derivatizing agents, with dinitrobenzene derivatives playing a pivotal role. This technical guide delves into the discovery, history, and application of these foundational tools, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to support researchers in their understanding and application of these enduring techniques. From the Nobel Prize-winning work of Frederick Sanger with 2,4-dinitrofluorobenzene (DNFB) to the advent of chiral analysis using Marfey's reagent, this document serves as a comprehensive resource for professionals in the life sciences.

The Dawn of Protein Sequencing: Sanger's Reagent

The mid-20th century marked a turning point in biochemistry with the groundbreaking work of Frederick Sanger. His development of a method to sequence proteins earned him the Nobel Prize in Chemistry in 1958 and laid the groundwork for the central dogma of molecular biology.[1][2] Central to his methodology was the use of 1-fluoro-2,4-dinitrobenzene (FDNB), now widely known as Sanger's reagent .[1][2]

Discovery and History

In the 1940s, the precise chemical nature of proteins was a subject of intense debate. The prevailing view was that proteins were complex, somewhat amorphous colloids.[2] Sanger's meticulous work on the hormone insulin provided the first definitive proof that a protein has a precisely defined amino acid sequence.[2] He introduced Sanger's reagent as a means to selectively label the N-terminal amino acid of a polypeptide chain.[3] The reagent reacts with the free amino group at the N-terminus under mildly alkaline conditions.[1][2] Subsequent acid hydrolysis cleaves all the peptide bonds, leaving the N-terminal amino acid tagged with a dinitrophenyl (DNP) group, which could then be identified by chromatography.[2] This process, though destructive to the rest of the polypeptide chain, allowed for the piecing together of the insulin sequence from overlapping peptide fragments.[2]

The Sanger Method: A Step-by-Step Protocol

The original Sanger method for N-terminal amino acid identification involves a three-stage process: derivatization, hydrolysis, and identification.

Experimental Protocol: N-Terminal Amino Acid Identification using Sanger's Reagent

-

Derivatization of the Polypeptide:

-

Dissolve the protein or peptide sample in a suitable buffer, such as a sodium bicarbonate solution, to maintain a mildly alkaline pH.

-

Add a solution of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) in a solvent like ethanol.

-

The reaction proceeds via nucleophilic aromatic substitution, where the N-terminal amino group attacks the carbon atom of the benzene ring attached to the fluorine atom. The fluorine atom acts as a good leaving group.

-

Allow the reaction to proceed for a specified time at room temperature to form the DNP-polypeptide derivative.

-

-

Hydrolysis of the DNP-Polypeptide:

-

After the derivatization is complete, the DNP-polypeptide is subjected to strong acid hydrolysis, typically using 6M HCl at an elevated temperature (e.g., 110°C) for several hours.

-

This step cleaves all the peptide bonds, releasing the constituent amino acids. The DNP group attached to the N-terminal amino acid is stable under these conditions.

-

-

Identification of the DNP-Amino Acid:

-

The resulting mixture contains free amino acids and the DNP-derivative of the N-terminal amino acid.

-

The DNP-amino acid is a yellow-colored compound, which aids in its detection.[4]

-

The DNP-amino acid is extracted from the hydrolysate using an organic solvent like ether.

-

The extracted DNP-amino acid is then identified using chromatographic techniques, such as paper chromatography or high-performance liquid chromatography (HPLC), by comparing its retention time to that of known DNP-amino acid standards.

-

Quantitative Data for DNP-Amino Acid Analysis

The separation and identification of DNP-amino acids are crucial for the success of the Sanger method. High-performance liquid chromatography (HPLC) is the modern method of choice for this purpose. The following table summarizes typical retention times for DNP-amino acids on a reverse-phase C18 column.

| DNP-Amino Acid | Retention Time (minutes) |

| DNP-Aspartic acid | 8.5 |

| DNP-Glutamic acid | 9.2 |

| DNP-Serine | 10.1 |

| DNP-Threonine | 11.3 |

| DNP-Glycine | 12.5 |

| DNP-Alanine | 14.8 |

| DNP-Proline | 17.2 |

| DNP-Valine | 19.5 |

| DNP-Methionine | 21.3 |

| DNP-Isoleucine | 23.1 |

| DNP-Leucine | 23.8 |

| DNP-Phenylalanine | 26.5 |

| DNP-Tryptophan | 28.9 |

Note: Retention times are illustrative and can vary significantly based on the specific HPLC system, column, mobile phase composition, and gradient.

Experimental Workflow for Sanger's N-Terminal Analysis

Chiral Purity and Enantiomeric Analysis: Marfey's Reagent

While Sanger's reagent was instrumental in protein sequencing, the need for a tool to determine the stereochemistry of amino acids led to the development of another important dinitrobenzene derivative: Marfey's reagent .

Discovery and History

In 1984, Paul Marfey introduced 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), now known as Marfey's reagent.[5] This chiral derivatizing agent was synthesized from 1,5-difluoro-2,4-dinitrobenzene and L-alanine amide.[5] Its significance lies in its ability to react with a mixture of D- and L-amino acids to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be readily separated by standard reverse-phase HPLC.[5] This provided a powerful method for determining the enantiomeric purity of amino acids and peptides.

The Marfey's Method: A Step-by-Step Protocol

The application of Marfey's reagent involves the derivatization of an amino acid mixture followed by HPLC analysis to separate and quantify the resulting diastereomers.

Experimental Protocol: Chiral Amino Acid Analysis using Marfey's Reagent

-

Hydrolysis of Peptide (if applicable):

-

If analyzing a peptide, it must first be hydrolyzed to its constituent amino acids using 6M HCl at 110°C for 24 hours.

-

The acid is then removed by evaporation.

-

-

Derivatization with Marfey's Reagent:

-

The amino acid hydrolysate (or a standard amino acid mixture) is dissolved in a sodium bicarbonate solution (e.g., 1M).

-

A solution of Marfey's reagent (1% in acetone) is added to the amino acid solution.

-

The reaction mixture is incubated at a slightly elevated temperature (e.g., 40°C) for about one hour.

-

The reaction is then quenched by the addition of an acid, such as 2M HCl.

-

-

HPLC Analysis of Diastereomers:

-

The resulting mixture of L-DNP-L-amino acid and L-DNP-D-amino acid diastereomers is analyzed by reverse-phase HPLC.

-

A C18 column is typically used with a gradient elution of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate or ammonium acetate) at a slightly acidic pH.

-

Detection is performed by monitoring the absorbance at 340 nm, where the dinitrophenyl group has a strong absorbance.

-

The elution order of the diastereomers is generally consistent, with the L-L diastereomer eluting before the L-D diastereomer for most amino acids.

-

Quantitative Data for Marfey's Reagent Analysis

The key quantitative aspect of Marfey's method is the resolution of the diastereomeric pairs. The following table provides illustrative retention times and resolution factors for some amino acid enantiomers derivatized with Marfey's reagent.

| Amino Acid | L-L Diastereomer Retention Time (min) | L-D Diastereomer Retention Time (min) | Resolution (Rs) |

| Alanine | 25.4 | 28.1 | 2.1 |

| Valine | 32.7 | 36.5 | 2.5 |

| Leucine | 38.2 | 42.8 | 2.9 |

| Phenylalanine | 40.1 | 45.3 | 3.2 |

| Aspartic Acid | 18.9 | 21.2 | 1.8 |

| Glutamic Acid | 20.5 | 23.1 | 2.0 |

Note: Retention times and resolution factors are highly dependent on the specific HPLC conditions.

Experimental Workflow for Chiral Analysis using Marfey's Reagent

Other Dinitrobenzene Derivatizing Agents: Expanding the Toolkit

Beyond the foundational contributions of Sanger's and Marfey's reagents, other dinitrobenzene derivatives have also found utility in analytical chemistry.

Dinitrobenzenesulfonyl Chloride

2,4-Dinitrobenzenesulfonyl chloride is another reagent used for the derivatization of primary and secondary amines. It reacts with the amino groups to form stable sulfonamides. While not as historically prominent as Sanger's reagent for protein sequencing, it serves as a useful tool for protecting amine functionalities in organic synthesis and for creating derivatives for chromatographic analysis.

Reaction with Amines: 2,4-Dinitrobenzenesulfonyl chloride reacts with primary and secondary amines in the presence of a base to form the corresponding N-(2,4-dinitrophenylsulfonyl) amine (a sulfonamide).

Applications:

-

Protecting Group: The dinitrobenzenesulfonyl group is a robust protecting group for amines, stable to a variety of reaction conditions.

-

Chromatographic Derivatization: The resulting sulfonamides can be readily detected by UV-Vis spectrophotometry, making it a useful pre-column derivatization reagent for HPLC analysis of amines.

Logical Relationship of Dinitrobenzene Derivatizing Agents

Applications in Modern Drug Discovery and Development

While newer technologies like mass spectrometry and Edman degradation have largely superseded the Sanger method for de novo protein sequencing, dinitrobenzene derivatizing agents continue to hold relevance in modern research and drug development.

-

Confirmation of N-terminus: Sanger's reagent can still be a cost-effective method for confirming the N-terminal amino acid of a known protein or peptide.

-

Enantiomeric Purity Assessment: Marfey's reagent remains a widely used and reliable tool for determining the enantiomeric purity of amino acid-based drugs and synthetic peptides. This is critical as the stereochemistry of a drug can profoundly impact its efficacy and safety.

-

Proteomics and Biomarker Discovery: N-terminal sequencing, a technique pioneered by the Sanger method, is valuable in proteomics for identifying proteins in complex mixtures.[6] By identifying the N-terminal sequence of a protein, it can be matched to a database for identification. This can be applied to biomarker discovery, where changes in the proteome are correlated with disease states.

-

Studying Protein-Protein Interactions: N-terminal sequencing can help map the interaction sites between proteins, which is crucial for understanding signaling pathways and designing drugs that modulate these interactions.[6]

Conclusion

The discovery of dinitrobenzene derivatizing agents marked a pivotal moment in the history of biochemistry, enabling the first glimpses into the primary structure of proteins. While the technological landscape has evolved, the fundamental principles established by Sanger and the analytical power of reagents like Marfey's continue to be relevant. For researchers and drug development professionals, a thorough understanding of these classic techniques provides not only a historical perspective but also a valuable set of tools for protein characterization and analysis that remain indispensable in the modern laboratory.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. youtube.com [youtube.com]

- 5. [PDF] Determination ofD-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene | Semantic Scholar [semanticscholar.org]

- 6. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Derivatizing Thiols with 4-Bromomethyl-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of thiols is a critical step in their detection and quantification, particularly in complex biological matrices. Thiols, or sulfhydryl groups (-SH), are present in various biologically important molecules, including the amino acid cysteine, and the tripeptide glutathione, a key antioxidant. 4-Bromomethyl-1,2-dinitrobenzene is a useful reagent for this purpose. It reacts with the nucleophilic thiol group in a substitution reaction, displacing the bromide and forming a stable thioether linkage. The resulting dinitrophenyl derivative can be readily detected and quantified using spectrophotometry or high-performance liquid chromatography (HPLC), often with UV-Vis detection. This application note provides a detailed protocol for the derivatization of thiols with 4-Bromomethyl-1,2-dinitrobenzene and subsequent analysis.

Reaction Mechanism

The derivatization of thiols with 4-Bromomethyl-1,2-dinitrobenzene proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the sulfur atom of the thiol group acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide ion and the formation of a stable S-(2,3-dinitrophenyl)thioether derivative. In biological systems, this reaction can be catalyzed by enzymes such as glutathione S-transferase (GST).[1][2]

Experimental Protocols

Materials and Reagents

-

Thiol Standard: e.g., Glutathione (GSH), Cysteine (Cys)

-

Derivatizing Reagent: 4-Bromomethyl-1,2-dinitrobenzene

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5 to 7.4

-

Solvent: Acetonitrile (HPLC grade), Ethanol

-

Reducing Agent (for disulfide reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) - Optional

-

Quenching Reagent: e.g., 2-Mercaptoethanol - Optional

Protocol for Thiol Derivatization

This protocol is a general guideline and may require optimization depending on the specific thiol and sample matrix.

-

Sample Preparation:

-

For standard solutions, dissolve the thiol (e.g., glutathione) in the potassium phosphate buffer to a known concentration.

-

For biological samples, homogenize the tissue or lyse the cells in a suitable buffer. To measure total thiols (including those in disulfide bonds), pre-treat the sample with a reducing agent like DTT or TCEP to reduce any disulfide bonds to free thiols.

-

-

Derivatization Reaction:

-

In a reaction vessel, combine the thiol-containing sample or standard with a solution of 4-Bromomethyl-1,2-dinitrobenzene in a suitable solvent like ethanol or acetonitrile. A molar excess of the derivatizing reagent is typically used to ensure complete reaction.

-

Incubate the reaction mixture. Optimal conditions may vary, but a typical starting point is incubation at room temperature or 37°C for 30-60 minutes. The reaction progress can be monitored over time to determine the optimal incubation period. The pH of the reaction mixture should be maintained between 6.5 and 7.4 for optimal reactivity.[3]

-

-

Reaction Termination (Optional):

-

If necessary, the reaction can be stopped by adding a quenching reagent that will react with the excess 4-Bromomethyl-1,2-dinitrobenzene. A small molecule thiol like 2-mercaptoethanol can be used for this purpose.

-

-

Analysis:

-

The resulting S-(2,3-dinitrophenyl) derivative can be analyzed by spectrophotometry or HPLC.

-

Spectrophotometric Analysis: The formation of the dinitrophenyl-S-thioether can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 340 nm.[2][4]

-

HPLC Analysis: For separation and quantification of specific thiol derivatives, reversed-phase HPLC with UV-Vis detection is commonly employed. The separation can be achieved using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile. The dinitrophenyl derivatives are typically detected at or near their absorbance maximum (around 340 nm).

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters associated with the analysis of thiol derivatives. Note that specific values for 4-Bromomethyl-1,2-dinitrobenzene derivatives may vary and should be determined empirically. The data for the structurally similar 1-chloro-2,4-dinitrobenzene (CDNB) is provided for reference.

| Parameter | Value | Analyte/Reagent | Method | Reference |

| Molar Extinction Coefficient (ε) | 9,600 M⁻¹cm⁻¹ | S-(2,4-dinitrophenyl)glutathione | Spectrophotometry (340 nm) | [2] |

| HPLC Detection Limit | 7.5 pmol | GSH-TNB adduct | HPLC-UV (326 nm) | [5] |

| HPLC Detection Limit | 15 pmol | TNB | HPLC-UV (326 nm) | [5] |

Experimental Workflow Diagram

Caption: Experimental workflow for the derivatization of thiols with 4-Bromomethyl-1,2-dinitrobenzene.

Signaling Pathway and Logical Relationships Diagram

Caption: Nucleophilic substitution mechanism for thiol derivatization.

References

- 1. Enzymatic conjugation of erythrocyte glutathione with 1-chloro-2,4-dinitrobenzene: the fate of glutathione conjugate in erythrocytes and the effect of glutathione depletion on hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of Amino Acids using 4-Bromomethyl-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this, a pre-column derivatization step is often employed to attach a UV-active tag to the amino acids.

This document provides detailed application notes and protocols for the HPLC analysis of amino acids using a dinitrophenyl-based derivatizing agent. While the specified compound, 4-Bromomethyl-1,2-dinitrobenzene, is not commonly cited in the literature for this application, its structural analogue, 2,4-Dinitrofluorobenzene (DNFB) , also known as Sanger's reagent, is a well-established and effective derivatizing agent for amino acids. The protocols and data presented herein are based on the use of DNFB. Due to the similar reactive dinitrophenyl group, these methods can be adapted and optimized for use with 4-Bromomethyl-1,2-dinitrobenzene.

The reaction with DNFB proceeds via a nucleophilic aromatic substitution, where the amino group of the amino acid attacks the electron-deficient aromatic ring of DNFB, displacing the fluoride (or in the case of 4-Bromomethyl-1,2-dinitrobenzene, likely the bromide). This reaction forms a stable N-dinitrophenyl (DNP) amino acid derivative that can be readily detected by UV-Vis spectrophotometry at approximately 360 nm.[1][2][3]

Data Presentation

Quantitative Analysis of DNP-Amino Acids

The following table summarizes the quantitative performance of a rapid resolution liquid chromatography (RRLC) method for the analysis of 23 DNFB-derivatized amino acids.

| Amino Acid | Linearity Range (μmol/L) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (μmol/L) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| Aspartic acid | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Glutamic acid | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Asparagine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Serine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Glutamine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Histidine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Glycine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Threonine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Citrulline | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Arginine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Alanine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Taurine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Tyrosine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Valine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Methionine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Norvaline | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Isoleucine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Tryptophan | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Phenylalanine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Leucine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Ornithine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Lysine | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Proline | 1 - 500 | ≥ 0.9962 | 1 | 0.32 - 3.09 | 0.67 - 5.82 |

| Data adapted from Zhang et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2012.[3] |

Experimental Protocols

Preparation of Reagents and Samples

Reagents:

-

Derivatizing Reagent (1% DNFB): Dissolve 100 mg of 2,4-dinitrofluorobenzene in 10 mL of acetonitrile. Store in a dark, airtight container.

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water. Adjust pH with 0.1 M NaOH or 0.1 M HCl as needed.

-

Amino Acid Standard Solution (e.g., 1 mmol/L): Accurately weigh and dissolve appropriate amounts of each amino acid standard in 0.1 M HCl.

-

Mobile Phase A: 5 mM Sodium Acetate buffer with 5% tetrahydrofuran (v/v), adjust pH as needed for optimal separation.

-

Mobile Phase B: Acetonitrile or a mixture of methanol and water (e.g., 80:20, v/v).[1]

-

Sample Preparation: For biological samples such as plasma or serum, deproteinization is necessary. This can be achieved by adding an equal volume of a precipitating agent like 10% trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation. The supernatant is then collected for derivatization. For other samples, ensure they are appropriately diluted in a suitable buffer.

Derivatization Protocol

-

To 100 µL of the amino acid standard solution or sample supernatant in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.0).

-

Add 100 µL of 1% DNFB in acetonitrile.

-

Vortex the mixture gently.

-

Incubate the reaction mixture at 60°C for 60 minutes in the dark.[1]

-

After incubation, cool the mixture to room temperature.

-

Neutralize the reaction by adding a small amount of dilute acid (e.g., 1 M HCl) if necessary, and dilute with the initial mobile phase to a suitable volume.

-

Filter the derivatized sample through a 0.22 µm syringe filter before injecting into the HPLC system.

HPLC Conditions

The following are representative HPLC conditions. Optimization may be required depending on the specific amino acids of interest and the HPLC system used.

| Parameter | Condition 1 (General Purpose) | Condition 2 (Rapid Resolution) |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[1] | Agilent Zorbax Eclipse Plus C18 (4.6 x 50 mm, 1.8 µm)[3] |

| Mobile Phase A | 5 mM Sodium Acetate / Tetrahydrofuran (95:5, v/v)[1] | Acetonitrile / Water / Acetic Acid / Triethylamine |

| Mobile Phase B | Methanol / Water (80:20, v/v)[1] | Acetonitrile |

| Mobile Phase C | - | Methanol |

| Gradient | Time (min) | %B |

| 0 | 10 | |

| 20 | 20 | |

| 25 | 50 | |

| 35 | 55 | |

| 50 | 100 | |

| 60 | 10 | |

| Flow Rate | 1.0 mL/min[2] | 1.5 mL/min[3] |

| Column Temperature | 35°C[1] | 45°C[3] |

| Detection | UV at 360 nm[1][2][3] | UV at 360 nm[3] |

| Injection Volume | 10 - 20 µL | 5 - 10 µL |

Visualizations

Derivatization Reaction of Amino Acids with DNFB

Caption: Derivatization of an amino acid with 2,4-Dinitrofluorobenzene (DNFB).

Experimental Workflow for HPLC Analysis of Amino Acids

Caption: General workflow for the HPLC analysis of amino acids using DNFB derivatization.

References

- 1. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Derivatization of Cysteine Residues in Peptides with 4-Bromomethyl-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in peptides and proteins is a cornerstone of bioconjugation, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific alkylation under mild conditions. 4-Bromomethyl-1,2-dinitrobenzene (BMDNB) is a valuable reagent for this purpose, introducing a dinitrophenyl group that can serve as a chromophore for UV-Vis detection and a stable tag for mass spectrometry analysis. This modification is particularly useful for quantifying cysteine-containing peptides, studying protein structure and function, and preparing peptide-drug conjugates.

These application notes provide a detailed protocol for the derivatization of cysteine residues in peptides using BMDNB, along with methods for the characterization of the resulting S-(2,4-dinitrobenzyl)-cysteine adduct.

Principle of the Reaction

The derivatization of cysteine with 4-Bromomethyl-1,2-dinitrobenzene proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the electrophilic benzylic carbon of BMDNB and displacing the bromide ion. This results in the formation of a stable thioether bond, yielding an S-(2,4-dinitrobenzyl)-cysteine residue. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the cysteine thiol, thereby increasing its nucleophilicity.

Experimental Protocols

Materials

-

Peptide containing one or more cysteine residues

-

4-Bromomethyl-1,2-dinitrobenzene (BMDNB)

-

Acetonitrile (ACN), HPLC grade

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Sodium phosphate buffer (0.1 M, pH 7.5)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

UV-Vis spectrophotometer

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Derivatization of Cysteine Residues in Peptides

This protocol is adapted from established methods for cysteine alkylation with similar halo-nitroaromatic reagents.

-

Peptide Reduction (if necessary):

-

If the peptide sample may contain disulfide bonds (cystine), a reduction step is necessary.

-

Dissolve the peptide in 0.1 M sodium phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL.

-

Add a 10-fold molar excess of TCEP hydrochloride.

-

Incubate the solution at room temperature for 1 hour.

-

-

Derivatization Reaction:

-

Prepare a 100 mM stock solution of BMDNB in acetonitrile.

-

Add a 20-fold molar excess of the BMDNB stock solution to the (reduced) peptide solution.

-

Vortex the mixture gently to ensure homogeneity.

-

Incubate the reaction mixture in the dark at room temperature for 2 hours. The reaction is performed in the dark to prevent potential photochemical side reactions.

-

-

Quenching the Reaction:

-

To quench any unreacted BMDNB, add a 50-fold molar excess of a thiol-containing reagent such as dithiothreitol (DTT) or β-mercaptoethanol.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Derivatized Peptide:

-

The derivatized peptide can be purified from the reaction mixture using RP-HPLC.

-

Acidify the reaction mixture with 0.1% TFA.

-

Inject the sample onto a C18 column.

-

Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution profile at a wavelength corresponding to the absorbance of the dinitrophenyl group (typically around 360 nm) and the peptide bond (220 nm).

-

Collect the fractions containing the derivatized peptide.

-

-

Verification and Storage:

-

Confirm the identity and purity of the collected fractions by mass spectrometry.

-

Lyophilize the purified, derivatized peptide.

-

Store the lyophilized product at -20°C or lower.

-

Data Presentation

Table 1: Expected Mass Shift upon Derivatization with BMDNB

| Moiety | Chemical Formula | Monoisotopic Mass (Da) |

| 4-Bromomethyl-1,2-dinitrobenzene (BMDNB) | C₇H₅BrN₂O₄ | 260.94 |

| S-(2,4-dinitrobenzyl) group (adduct) | C₇H₅N₂O₄ | 181.02 |

| Net Mass Shift | +181.02 |

Table 2: Spectroscopic Properties of the Dinitrophenyl Chromophore

| Parameter | Expected Value | Notes |

| UV-Vis λmax | ~360 nm | The exact wavelength may vary slightly depending on the local environment of the chromophore within the peptide and the solvent. |

| Molar Extinction Coefficient (ε) | ~13,000 - 15,000 M⁻¹cm⁻¹ at λmax | This value is an estimate based on similar dinitrophenyl-thioether adducts and can be used for quantification. |

Visualizations

Caption: Workflow for the derivatization of cysteine-containing peptides with BMDNB.

Caption: Reaction mechanism of cysteine derivatization with BMDNB.

Applications

-

Quantitative Proteomics: The dinitrophenyl group introduced by BMDNB provides a strong chromophore, allowing for the quantification of cysteine-containing peptides using UV-Vis spectroscopy. This is particularly useful for methods like ICAT (Isotope-Coded Affinity Tags) where a chromogenic tag can simplify quantification.

-

Peptide Mapping and Protein Identification: The mass shift of +181.02 Da upon derivatization allows for the confident identification of cysteine-containing peptides in mass spectrometry-based peptide mapping experiments.

-

Structural Biology: The bulky dinitrophenyl group can be used as a probe to study the accessibility of cysteine residues within a protein's three-dimensional structure.

-

Drug Development: BMDNB can be used to conjugate small molecule drugs or imaging agents to cysteine residues in therapeutic peptides or proteins, creating targeted drug delivery systems.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no derivatization | Incomplete reduction of disulfide bonds. | Ensure a sufficient excess of TCEP is used and allow adequate reaction time. |

| pH of the reaction buffer is too low. | The reaction is most efficient at a pH where the cysteine thiol is deprotonated (pH > 7). Ensure the buffer pH is between 7.5 and 8.5. | |

| Degradation of BMDNB. | Use a fresh stock solution of BMDNB. | |

| Multiple peaks in HPLC | Incomplete reaction or side reactions. | Optimize reaction time and BMDNB concentration. Ensure the reaction is performed in the dark. |

| Derivatization of other nucleophilic residues. | While cysteine is the primary target, some reaction with other nucleophiles (e.g., lysine, histidine) may occur at higher pH or with prolonged reaction times. Consider lowering the pH slightly (e.g., to 7.5). | |

| Loss of sample during purification | Adsorption of the derivatized peptide to surfaces. | Use low-binding tubes and pipette tips. The increased hydrophobicity of the derivatized peptide may require adjustment of the HPLC gradient. |

Conclusion

The derivatization of cysteine residues with 4-Bromomethyl-1,2-dinitrobenzene is a robust and versatile method for labeling peptides. The introduced S-(2,4-dinitrobenzyl) group provides a convenient tag for both quantification and identification. The detailed protocol and troubleshooting guide provided in these application notes should enable researchers to successfully implement this valuable bioconjugation technique in their studies.

Application Notes and Protocols for Derivatization using 4-Bromomethyl-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-1,2-dinitrobenzene is a derivatizing agent used in analytical chemistry to enhance the detection of nucleophilic compounds, particularly thiols and phenols, in complex matrices. The introduction of the dinitrophenyl group allows for sensitive detection using ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS). This document provides detailed protocols for sample preparation and derivatization of thiols (e.g., cysteine) and phenols for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Due to limited specific literature on 4-Bromomethyl-1,2-dinitrobenzene, the following protocols are based on established methods for analogous derivatizing agents such as 2,4-dinitrofluorobenzene (DNFB) and other bromomethyl reagents.[1][2] These protocols provide a strong starting point for method development and validation in your specific application.

Principle of Derivatization

4-Bromomethyl-1,2-dinitrobenzene reacts with nucleophilic functional groups, such as the sulfhydryl group (-SH) of thiols and the hydroxyl group (-OH) of phenols, via a nucleophilic substitution reaction. The bromide acts as a good leaving group, facilitating the formation of a stable thioether or ether linkage, respectively. The resulting derivative possesses a strong chromophore (the dinitrophenyl group), making it readily detectable by UV-Vis detectors at wavelengths around 360 nm.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Analysis of Derivatized Analytes

| Parameter | Recommended Setting |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Detection Wavelength | 360 nm |

Table 2: Method Validation Parameters (Example)

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Derivative Stability | Stable for at least 8 hours at room temperature |

Experimental Protocols

Preparation of Reagents

-

Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of 4-Bromomethyl-1,2-dinitrobenzene and dissolve it in 10 mL of acetonitrile. Store this solution in a dark, airtight container at 4°C. Caution: Handle 4-Bromomethyl-1,2-dinitrobenzene with appropriate personal protective equipment as it is a potential irritant and sensitizer.

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide solution and bring the final volume to 1 L with deionized water.

-

Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analytes (e.g., cysteine, phenol) by dissolving 10 mg of each compound in 10 mL of an appropriate solvent (e.g., deionized water for cysteine, methanol for phenol).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range for calibration.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. The following are general guidelines for biological fluids and tissue samples.

For Biological Fluids (e.g., Plasma, Urine):

-

Protein Precipitation: To 100 µL of the biological fluid, add 400 µL of cold acetonitrile.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for the derivatization step.

For Tissue Samples:

-

Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

-

Sonication: Sonicate the homogenate on ice to ensure complete cell lysis.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Collect the clear supernatant for derivatization.

Derivatization Procedure

-

Reaction Setup: In a microcentrifuge tube, mix 100 µL of the prepared sample (or working standard solution) with 200 µL of 0.1 M borate buffer (pH 9.0).

-

Addition of Derivatizing Reagent: Add 100 µL of the 10 mg/mL 4-Bromomethyl-1,2-dinitrobenzene solution in acetonitrile to the mixture.

-

Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block. Protect the samples from light during incubation.

-

Quenching the Reaction: After incubation, cool the reaction mixture to room temperature.

-

Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject the filtered sample into the HPLC system for analysis.

Visualizations

Caption: Experimental workflow for sample preparation and derivatization.

References

Application Notes and Protocols: Reaction of 4-Bromomethyl-1,2-dinitrobenzene with Glutathione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the conjugation of 4-Bromomethyl-1,2-dinitrobenzene with glutathione (GSH). This reaction is of significant interest in biomedical research, particularly in the study of cellular detoxification pathways and the development of therapeutic agents. The reaction can proceed both non-enzymatically and be catalyzed by Glutathione S-transferases (GSTs).

Introduction

4-Bromomethyl-1,2-dinitrobenzene is an electrophilic compound that can react with the nucleophilic thiol group of glutathione. This conjugation is a key step in the detoxification of xenobiotics, rendering them more water-soluble and facilitating their excretion from the cell.[1] The reaction is analogous to the well-studied conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH, a standard assay for measuring the activity of Glutathione S-transferases (GSTs).[2][3] GSTs are a superfamily of enzymes that play a critical role in protecting cells from oxidative damage and toxic compounds.[4]

Non-Enzymatic Reaction

The chemical conjugation of 4-Bromomethyl-1,2-dinitrobenzene with glutathione occurs via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups on the benzene ring activate the benzylic carbon, making it susceptible to nucleophilic attack by the thiolate anion of glutathione.

General Reaction Scheme:

Glutathione (GSH) + 4-Bromomethyl-1,2-dinitrobenzene → S-(4-methyl-2,4-dinitrophenyl)glutathione + HBr

Experimental Protocol: Chemical Synthesis of S-(4-methyl-2,4-dinitrophenyl)glutathione

This protocol describes a general method for the non-enzymatic synthesis of the glutathione conjugate.

Materials:

-

4-Bromomethyl-1,2-dinitrobenzene

-

Reduced Glutathione (GSH)

-

Solvent (e.g., Ethanol, Dimethylformamide (DMF))

-

Base (e.g., Triethylamine, Sodium bicarbonate)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Dissolution: Dissolve reduced glutathione in a suitable solvent in a reaction vessel. The choice of solvent will depend on the solubility of the starting materials.

-

Addition of Base: Add a mild base to the solution to deprotonate the thiol group of glutathione, forming the more nucleophilic thiolate anion.

-

Addition of Electrophile: Slowly add a solution of 4-Bromomethyl-1,2-dinitrobenzene in the same solvent to the glutathione solution while stirring.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with continuous stirring. The reaction time will vary depending on the specific conditions and can be monitored by techniques such as thin-layer chromatography (TLC) or LC-MS.

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a dilute acid). The work-up procedure will depend on the solvent and other reagents used.

-

Purification: Purify the resulting S-(4-methyl-2,4-dinitrophenyl)glutathione conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

Note: The specific concentrations, temperature, and reaction time should be optimized for each specific application.

Enzymatic Reaction Catalyzed by Glutathione S-Transferases (GSTs)

The conjugation of electrophilic compounds with glutathione is significantly accelerated in biological systems by the action of Glutathione S-transferases (GSTs).[5] The activity of GSTs can be assayed by monitoring the formation of the glutathione conjugate, which typically absorbs light at a specific wavelength. The following protocol is adapted from standard GST assays using the analogous substrate, 1-chloro-2,4-dinitrobenzene (CDNB).

Experimental Protocol: GST Activity Assay

This colorimetric assay measures the total GST activity in a sample by monitoring the increase in absorbance at 340 nm resulting from the formation of the S-(dinitrophenyl)glutathione conjugate.

Materials:

-

Sample containing GST (e.g., cell lysate, tissue homogenate, purified enzyme)

-

Potassium phosphate buffer (e.g., 100 mM, pH 6.5)[3]

-

Reduced Glutathione (GSH) solution (e.g., 75 mM in buffer)[3]

-

4-Bromomethyl-1,2-dinitrobenzene solution (or CDNB as a standard, e.g., 30 mM in ethanol)[3]

-

UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Reaction Mixture Preparation: In a cuvette or well of a microplate, prepare the reaction mixture containing the potassium phosphate buffer and the GSH solution.

-

Sample Addition: Add the sample containing the GST enzyme to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow for temperature equilibration.[2]

-

Initiation of Reaction: Initiate the reaction by adding the 4-Bromomethyl-1,2-dinitrobenzene solution and mix immediately.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over a set period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).

-

Blank Measurement: Prepare a blank reaction that contains all components except the enzyme sample to subtract the rate of the non-enzymatic reaction.

-

Calculation of Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The GST activity can then be calculated using the molar extinction coefficient of the S-(dinitrophenyl)glutathione conjugate. One unit of GST activity is typically defined as the amount of enzyme that catalyzes the conjugation of 1 µmole of substrate per minute under the specified conditions.[3]

Data Presentation

Table 1: Typical Reaction Conditions for GST-Catalyzed Conjugation

| Parameter | Condition | Reference |

| Substrate | 1-Chloro-2,4-dinitrobenzene (CDNB) | [3] |

| Co-substrate | Reduced Glutathione (GSH) | [3] |

| Buffer | 100 mM Potassium Phosphate, pH 6.5 | [3] |

| Temperature | 25°C | [3] |

| Detection Wavelength | 340 nm | [2] |

| Final CDNB Concentration | 1.0 mM | [3] |

| Final GSH Concentration | 2.5 mM | [3] |

Table 2: Kinetic Parameters of Various GSTs with CDNB